molecular formula C9H16N2O2 B1521383 tert-butyl N-(1-cyanopropyl)carbamate CAS No. 657424-07-2

tert-butyl N-(1-cyanopropyl)carbamate

Cat. No. B1521383
M. Wt: 184.24 g/mol
InChI Key: DJRSLDLTFGBKDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as “tert-butyl carbamate”, has been studied. For instance, it has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Another related compound, “®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate”, was synthesized from L-Serine in an overall yield of 41% through seven steps .


Molecular Structure Analysis

The molecular structure of “tert-butyl carbamate”, a related compound, is available. Its molecular formula is C5H11NO2 and its molecular weight is 117.1463 .


Chemical Reactions Analysis

The chemical reactions involving “tert-butyl carbamate” have been studied. For example, it has been used in palladium-catalyzed cross-coupling reactions with various aryl halides . Another related compound, “Tert-Butyl (1- (hydroxymethyl)cyclopropyl)carbamate”, could be converted into spirocyclopropanated analogues of the insecticide Thiacloprid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl carbamate”, a related compound, include a molecular weight of 117.1463 and a molecular formula of C5H11NO2 .

Scientific Research Applications

Metabolic Engineering for Chemical Production

Research demonstrates the metabolic engineering of cyanobacteria to produce chemicals like 1-butanol directly from carbon dioxide, showcasing the potential of modifying biological pathways to create valuable chemicals sustainably (Lan & Liao, 2011).

Development of Sensory Materials

Benzothiazole modified carbazole derivatives, including those with tert-butyl groups, have been explored for their role in forming organogels and fluorescent sensory materials for detecting volatile acid vapors, indicating their significance in developing new chemosensors (Sun et al., 2015).

Advances in Organic Synthesis

Studies on α-alkyl-α-aminosilanes reveal the importance of tert-butyl carbamate derivatives in facilitating metalation and alkylation between silicon and nitrogen, highlighting the versatility of carbamates in organic synthesis (Sieburth et al., 1996).

Capture and Fixation of Carbon Dioxide

Research into task-specific ionic liquids shows the capability of certain carbamate formations to capture and reversibly sequester CO2, providing a potential pathway for reducing atmospheric carbon dioxide levels (Bates et al., 2002).

Green Chemistry Applications

The cyclization of atmospheric CO2 by unsaturated amines to form cyclic carbamates demonstrates an efficient method for CO2 fixation, suggesting applications in environmental chemistry and sustainable industrial processes (Takeda et al., 2012).

Safety And Hazards

Safety data sheets for related compounds suggest that they should be handled with care. For instance, “tert-butyl carbamate” should be handled in accordance with good industrial hygiene and safety procedures . It is recommended to avoid contact with skin and eyes, avoid dust formation, and ensure adequate ventilation .

properties

IUPAC Name

tert-butyl N-(1-cyanopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRSLDLTFGBKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1-cyanopropyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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